REACTION_CXSMILES
|
Cl.[N:2]1([CH2:7][CH2:8][N:9]2[CH:13]=[C:12]([CH:14]3[CH2:19][CH2:18][O:17][CH2:16][CH2:15]3)[N:11]=[C:10]2[CH:20]2[CH2:25][CH2:24][N:23](C(OC(C)(C)C)=O)[CH2:22][CH2:21]2)[CH2:6][CH2:5][CH2:4][CH2:3]1>C(O)(C)C>[O:17]1[CH2:16][CH2:15][CH:14]([C:12]2[N:11]=[C:10]([CH:20]3[CH2:21][CH2:22][NH:23][CH2:24][CH2:25]3)[N:9]([CH2:8][CH2:7][N:2]3[CH2:3][CH2:4][CH2:5][CH2:6]3)[CH:13]=2)[CH2:19][CH2:18]1
|
Name
|
|
Quantity
|
23.2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
tert-butyl 4-[1-(2-pyrrolidin-1-ylethyl)-4-tetrahydropyran-4-yl-imidazol-2-yl]piperidine-1-carboxylate
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
N1(CCCC1)CCN1C(=NC(=C1)C1CCOCC1)C1CCN(CC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
Stir at 50° C. for six hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Concentrate in vacuo
|
Type
|
EXTRACTION
|
Details
|
Extract with ethyl acetate (3×200 mL) and dichloromethane (3×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the organics over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
O1CCC(CC1)C=1N=C(N(C1)CCN1CCCC1)C1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.5 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 107.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |